molecular formula C8H16ClF2NO B2522292 [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride CAS No. 2172602-36-5

[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B2522292
CAS No.: 2172602-36-5
M. Wt: 215.67
InChI Key: ZJILAONOMSIMIA-UHFFFAOYSA-N
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Description

[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride (CAS: 2172602-36-5) is a fluorinated organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 1,1-difluoroethyl group (-CF2CH3) and a methanamine (-CH2NH2) moiety, with a hydrochloride counterion. The molecular formula is C8H15ClF2NO, and its approximate molecular weight is 214.45 g/mol (calculated). The compound’s structure combines the rigidity of the oxane ring with the lipophilicity-enhancing effects of fluorine atoms, making it a candidate for pharmaceutical and agrochemical applications where metabolic stability and membrane permeability are critical .

Properties

IUPAC Name

[4-(1,1-difluoroethyl)oxan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO.ClH/c1-7(9,10)8(6-11)2-4-12-5-3-8;/h2-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJILAONOMSIMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride typically involves the reaction of 4-(1,1-difluoroethyl)oxane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the quality and yield of the product. Purification steps such as crystallization or distillation are commonly employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the difluoroethyl group may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can also occur, potentially reducing the oxane ring or the difluoroethyl group.

    Substitution: Substitution reactions are common, where the methanamine group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxane derivatives, while substitution reactions can produce a wide range of substituted oxane compounds.

Scientific Research Applications

Chemistry: In chemistry, [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound can be used to study the effects of difluoroethyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to develop new drugs or therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and the methanamine group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular formulas, substituents, and physicochemical implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Count Key Properties/Implications
[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride (Target) C8H15ClF2NO 214.45 -CF2CH3, -CH2NH2 2 Balanced lipophilicity; potential for CNS penetration due to moderate logP
1-[4-(Difluoromethyl)oxan-4-yl]methanamine hydrochloride () C7H13ClF2NO 200.45 -CF2H, -CH2NH2 2 Smaller substituent; higher polarity than target
1-(4-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-yl)methanamine hydrochloride () C14H19ClF3NO 309.76 -CH2C6H4CF3 3 High lipophilicity; aromaticity may limit solubility
[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride () C13H19ClNO 240.75 -C6H4CH3, -CH2NH2 0 Aromatic substituent; lower metabolic stability
4-(Difluoromethoxy)phenylmethanamine hydrochloride () C14H14ClF2NO 285.72 -OCHF2, biphenyl system 2 Biphenyl structure; potential π-π stacking interactions

Key Differences and Implications

Fluorination Effects: The target compound’s 1,1-difluoroethyl group provides moderate lipophilicity compared to the trifluoromethylphenyl group in ’s analogue, which has higher fluorine content (3 vs. 2 F) and greater hydrophobicity .

Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., ) introduce planar rigidity and π-π interactions but may reduce solubility compared to aliphatic fluorinated groups .

Steric and Electronic Effects :

  • The biphenyl system in increases steric bulk, which may hinder binding in confined active sites but improve selectivity .
  • The methoxy group in ’s compound enhances solubility but reduces lipophilicity compared to fluorine substituents .

Biological Activity

[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is a synthetic compound characterized by its unique difluoroethyl group attached to an oxane ring and a methanamine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound's molecular formula is C7H14ClF2NC_7H_{14}ClF_2N, with a molecular weight of 201.64 g/mol. The presence of the difluoroethyl group significantly influences its lipophilicity and receptor binding properties, which are critical for its biological activity.

PropertyValue
CAS No.2742652-24-8
Molecular FormulaC7H14ClF2NO
Molecular Weight201.64 g/mol
IUPAC Name[4-(difluoromethyl)oxan-4-yl]methanamine; hydrochloride
InChI KeyMREWYROBNYBIOB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anticancer properties.

Interaction Studies

Research indicates that the compound may inhibit or activate specific pathways involved in cellular processes. For example, studies have shown that it interacts with receptors associated with pain perception and inflammation, suggesting a potential role in pain management therapies .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been highlighted as a possible mechanism for its efficacy .

Anticancer Properties

Preliminary research has also indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways . Further studies are required to elucidate the exact mechanisms and potential therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The compound's mechanism was linked to its ability to penetrate bacterial membranes effectively.

Case Study 2: Cancer Cell Line Studies
In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential use as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey Features
4-(Difluoromethyl)oxaneSimilar oxane structure; potential bioactivity
2-Amino-3-(difluoromethyl)butanoic acidContains amino group; studied for metabolic effects
1-(Difluoromethyl)-2-pyrrolidinonePyrrolidine ring; explored for neuroactive properties

These comparisons highlight the distinct chemical and biological properties imparted by the difluoroethyl substitution in our compound.

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